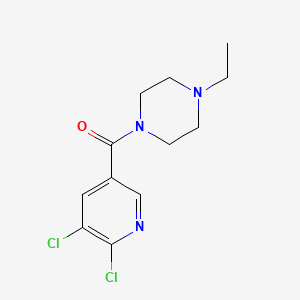
(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms and a piperazine ring substituted with an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Chlorination: The pyridine ring is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms at the 5 and 6 positions.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with ethyl chloroformate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the pyridine ring, especially at the positions adjacent to the nitrogen atom, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential hedgehog signal inhibitor, which is relevant in the treatment of cancers such as basal cell carcinoma and medulloblastoma.
Biological Research: The compound is used to study the hedgehog signaling pathway, which plays a crucial role in cell differentiation and development.
Chemical Biology: It serves as a tool compound to investigate the molecular mechanisms of hedgehog signaling and its role in various diseases.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone involves inhibition of the hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. The compound binds to and inhibits the activity of Smoothened (SMO), a key protein in the hedgehog pathway. By inhibiting SMO, the compound prevents the activation of downstream signaling molecules, thereby blocking the transcription of target genes involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
- (5,6-Dichloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
- (5,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
- (5,6-Dichloropyridin-3-yl)(4-isopropylpiperazin-1-yl)methanone
Comparison:
- Structural Differences: The primary difference lies in the substituents on the piperazine ring. While (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone has an ethyl group, the similar compounds have methyl, phenyl, or isopropyl groups.
- Biological Activity: The variations in substituents can lead to differences in biological activity and potency. For example, the ethyl-substituted compound may have different binding affinities and inhibitory effects compared to its methyl or phenyl counterparts .
- Uniqueness: The unique combination of the dichloropyridine and ethylpiperazine moieties in this compound contributes to its specific activity as a hedgehog signal inhibitor, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O/c1-2-16-3-5-17(6-4-16)12(18)9-7-10(13)11(14)15-8-9/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOLRBEZJBVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Phenyl-1H-pyrazol-4-YL)methyl]cyclopropanamine](/img/structure/B7807100.png)

![[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]ACETIC ACID](/img/structure/B7807116.png)


![N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine](/img/structure/B7807135.png)


![4-[(2-Chloro-4-fluorophenyl)methoxy]aniline](/img/structure/B7807157.png)
![3-{5-[4-(Propan-2-YL)phenyl]-1,3-oxazol-2-YL}propanoic acid](/img/structure/B7807162.png)



